molecular formula C9H13BO3 B1627479 [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid CAS No. 259209-33-1

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

Cat. No. B1627479
CAS RN: 259209-33-1
M. Wt: 180.01 g/mol
InChI Key: WCFJCIMGOCZBLG-UHFFFAOYSA-N
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Description

“[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are known for their stability and are commonly used in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized, containing an empty p-orbital . This allows them to form stable structures and participate in various chemical reactions.


Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . In addition, boronic acids can undergo protodeboronation, a process that involves the removal of a boron atom .

Scientific Research Applications

Boronic Acid Catalysis

Boronic acids, including phenylboronic acids, have been identified as versatile reagents not only in transition metal-catalyzed transformations but also as catalysts in their own right. Their ability to form reversible covalent bonds with hydroxy groups has been exploited in various organic reactions. This includes electrophilic and nucleophilic modes of activation, enabling the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. Alcohols activated by boronic acid catalysts can form carbocation intermediates for selective Friedel-Crafts-type reactions, showcasing the potential of boronic acid catalysis (BAC) in promoting transformations under mild and selective conditions with high atom economy (Hall, 2019).

Carbohydrate Recognition

A new class of carbohydrate-binding boronic acids has been developed to complex glycopyranosides under physiologically relevant conditions. These boronic acids, superior to dialkylamino analogues, display a surprising ability to complex hexopyranosides mainly through their 4,6-diol, highlighting their potential in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Nanomaterials and Drug Delivery

Phenyl boronic acids have been shown to play a crucial role in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating a clear link between molecular structure and optical properties. This has implications for saccharide recognition and nanotechnology applications, where the unique properties of boronic acids can enhance the selectivity and efficiency of nanomaterials (Mu et al., 2012).

Organic Synthesis

Boronic acids have been employed in the direct and chemoselective activation of oxime N-OH bonds in the Beckmann rearrangement, presenting a novel approach to amide synthesis. This showcases the role of boronic acids in facilitating transformations that are challenging to achieve with traditional methods, highlighting their utility in the synthesis of pharmaceuticals and commodity chemicals (Mo et al., 2018).

Future Directions

The use of boronic acids in organic synthesis is a well-established field, and they continue to be a topic of research. Future directions may include the development of new synthetic methods involving boronic acids, as well as their application in the synthesis of new compounds .

properties

IUPAC Name

(2-hydroxy-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJCIMGOCZBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595155
Record name [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

CAS RN

259209-33-1
Record name [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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